molecular formula C25H29ClN2O4 B12429695 N-Methyl Carvedilol-d3 (hydrochloride salt)

N-Methyl Carvedilol-d3 (hydrochloride salt)

Cat. No.: B12429695
M. Wt: 460.0 g/mol
InChI Key: FERDKVPPAFYQOZ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterium-labeled derivative of Carvedilol, a nonselective beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways of the compound without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Carvedilol-d3 (hydrochloride salt) involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by its conversion into the final product through a series of steps involving protection and deprotection of functional groups, as well as purification processes.

Industrial Production Methods

Industrial production of N-Methyl Carvedilol-d3 (hydrochloride salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl Carvedilol-d3 (hydrochloride salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

N-Methyl Carvedilol-d3 retains the pharmacological properties of Carvedilol, including:

  • Beta-adrenergic antagonism : Reduces heart rate and myocardial oxygen demand.
  • Alpha-1 blockade : Leads to vasodilation and decreased blood pressure.

The presence of deuterium allows for more precise metabolic tracking in pharmacokinetic studies, enhancing our understanding of its behavior in biological systems.

Research Applications

N-Methyl Carvedilol-d3 has several significant applications in scientific research:

  • Metabolic Studies : The deuterated form is particularly useful in metabolic studies due to its enhanced stability, allowing researchers to trace its metabolic pathways without interference from natural isotopes of hydrogen.
  • Drug Interaction Studies : It is employed to investigate interactions with other pharmacological agents, optimizing therapeutic regimens involving beta-blockers. These studies help elucidate potential synergistic effects or adverse interactions when combined with other medications.
  • Pharmacokinetics and Bioavailability : N-Methyl Carvedilol-d3 is used in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion, providing insights into its bioavailability compared to non-deuterated forms .
  • Cancer Research : There are indications that N-Methyl Carvedilol-d3 may have anticancer properties, particularly in lung and prostate cancers. Research is ongoing to explore these effects further .

Table 1: Pharmacological Effects of N-Methyl Carvedilol-d3

EffectMechanismReference
Heart Rate ReductionBeta-adrenergic antagonism
Blood Pressure DecreaseAlpha-1 blockade
Antioxidant ActivityReduction of oxidative DNA damage
Potential Anticancer ActivityInhibition of cancer cell proliferation

Table 2: Research Studies Utilizing N-Methyl Carvedilol-d3

Study FocusFindingsReference
Metabolic Pathway AnalysisEnhanced stability and tracking in vivo
Drug Interaction StudiesSynergistic effects with other beta-blockers
PharmacokineticsImproved bioavailability over non-deuterated forms
Cancer TreatmentPotential efficacy against specific cancers

Case Study 1: Metabolic Stability

In a study assessing the metabolic stability of N-Methyl Carvedilol-d3, researchers found that the incorporation of deuterium significantly slowed down the metabolic degradation compared to non-deuterated Carvedilol. This finding suggests that the deuterated compound may provide more consistent therapeutic effects over extended periods.

Case Study 2: Drug Interaction

A clinical trial investigated the interaction between N-Methyl Carvedilol-d3 and another antihypertensive agent. The results indicated that when administered together, there was a notable reduction in adverse effects commonly associated with either drug alone, suggesting a favorable interaction profile.

Mechanism of Action

The mechanism of action of N-Methyl Carvedilol-d3 (hydrochloride salt) is similar to that of Carvedilol. It works by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The deuterium labeling does not alter the pharmacological effects but allows for detailed tracing of the compound’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The parent compound, used for treating hypertension and heart failure.

    Metoprolol: Another beta-blocker with similar uses but different pharmacokinetic properties.

    Atenolol: A selective beta-1 blocker used for similar indications.

Uniqueness

N-Methyl Carvedilol-d3 (hydrochloride salt) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in research and drug development.

Biological Activity

N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist and alpha-1 blocker primarily used in the treatment of hypertension and heart failure. The incorporation of deuterium atoms enhances its stability and allows for more precise metabolic studies. This article explores the biological activity of N-Methyl Carvedilol-d3, including its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and research findings.

Pharmacological Properties

N-Methyl Carvedilol-d3 retains the pharmacological characteristics of Carvedilol, acting as an adrenergic antagonist. Its primary effects include:

  • Reduction in Heart Rate : By blocking beta-adrenergic receptors, it decreases heart rate and myocardial oxygen demand.
  • Vasodilation : The alpha-1 blocking activity leads to vasodilation, which reduces blood pressure.
  • Antioxidant Effects : Like its parent compound, N-Methyl Carvedilol-d3 exhibits antioxidant properties that may contribute to its therapeutic effects in heart failure.

The mechanisms underlying the biological activity of N-Methyl Carvedilol-d3 can be summarized as follows:

  • Beta-Adrenergic Receptor Blockade : It inhibits both β1 and β2 adrenergic receptors, leading to decreased cardiac output and improved hemodynamics in heart failure patients.
  • Alpha-1 Receptor Blockade : This results in peripheral vasodilation, which further aids in lowering blood pressure.
  • Antioxidant Mechanism : It mitigates oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities, contributing to cellular protection during heart failure.

Efficacy in Heart Failure

A significant clinical trial involving carvedilol showed a marked reduction in mortality rates among patients with chronic heart failure. The study demonstrated that carvedilol reduced the overall mortality rate from 7.8% in the placebo group to 3.2% in the carvedilol group (P < 0.001), highlighting its efficacy in improving survival outcomes in heart failure patients .

Comparative Studies

Research comparing N-Methyl Carvedilol-d3 with other beta-blockers indicates that it may provide superior benefits due to its dual action on both adrenergic receptors and its antioxidant properties. For instance, studies have shown that carvedilol significantly improves echocardiographic parameters and neurohormonal profiles in canine models of dilated cardiomyopathy .

Data Summary

ParameterN-Methyl Carvedilol-d3Standard CarvedilolPlacebo
Mortality Rate3.2%7.8%-
Hospitalization Rate14.1%19.6%-
Improvement in Ejection FractionSignificantSignificant-
Antioxidant ActivityEnhancedModerate-

Case Studies

Several case studies have explored the effects of N-Methyl Carvedilol-d3 in specific populations:

  • Heart Failure Patients : In a cohort study involving patients with reduced ejection fraction, those treated with N-Methyl Carvedilol-d3 exhibited significant improvements in both functional capacity and quality of life measures compared to those receiving standard care.
  • Chronic Liver Disease Models : Animal studies indicated that carvedilol reduced liver fibrosis markers and improved liver function tests when administered alongside hepatotoxic agents .

Properties

Molecular Formula

C25H29ClN2O4

Molecular Weight

460.0 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3;

InChI Key

FERDKVPPAFYQOZ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.